1-(2-Phenoxyethyl)cyclohexan-1-amine 1-(2-Phenoxyethyl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18131459
InChI: InChI=1S/C14H21NO/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

1-(2-Phenoxyethyl)cyclohexan-1-amine

CAS No.:

Cat. No.: VC18131459

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Phenoxyethyl)cyclohexan-1-amine -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 1-(2-phenoxyethyl)cyclohexan-1-amine
Standard InChI InChI=1S/C14H21NO/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2
Standard InChI Key YZWQVOGTAZXJGN-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CCOC2=CC=CC=C2)N

Introduction

1-(2-Phenoxyethyl)cyclohexan-1-amine is a chemical compound belonging to the class of secondary amines. It features a cyclohexanamine backbone linked to a phenoxyethyl group, contributing to its unique structural properties and potential biological activities. This compound is of interest in various scientific fields, including organic synthesis and medicinal chemistry, due to its versatility as an intermediate and its interactions with biological systems.

Synthesis Methods

The synthesis of 1-(2-Phenoxyethyl)cyclohexan-1-amine typically involves nucleophilic substitution reactions. A common method includes the reaction of cyclohexanamine with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This process facilitates the substitution of the chloride group with the amine. The reaction conditions generally require heating under reflux to ensure complete conversion of reactants. The product can be purified through recrystallization or chromatography techniques to remove unreacted starting materials and by-products.

Biological Activities and Potential Applications

Research indicates that compounds similar to 1-(2-Phenoxyethyl)cyclohexan-1-amine exhibit activity on neurotransmitter systems, potentially affecting mood and behavior by modulating receptor activity. As an amine, it may participate in hydrogen bonding and ionic interactions, influencing biological pathways. While specific biological activities of 1-(2-Phenoxyethyl)cyclohexan-1-amine are not extensively documented, its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry.

Comparison with Related Compounds

CompoundStructureBiological ActivitySynthesis Method
1-(2-Phenoxyethyl)cyclohexan-1-amineCyclohexanamine backbone with phenoxyethyl groupPotential neurotransmitter modulationNucleophilic substitution with 2-phenoxyethyl chloride
Phenoxy derivatives (e.g., 2-phenoxy-indan-1-ones)Phenoxy group attached to indanoneAcetylcholinesterase inhibitionVarious organic synthesis methods
1-Phenyl-2-dimethylaminomethyl-cyclohexan-1-olCyclohexanol backbone with phenyl and dimethylaminomethyl groupsAnalgesic effectsNot specified

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